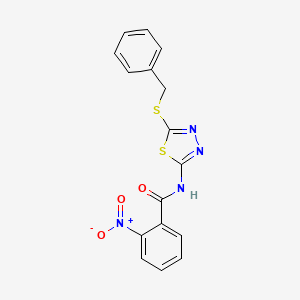
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . This suggests that the compound may interact with nucleic acids or enzymes involved in nucleic acid synthesis.
Biochemical Pathways
Given the potential role of this compound in nucleic acid synthesis, it could be involved in pathways related to dna replication, transcription, or repair . The downstream effects of these interactions would depend on the specific context and could include changes in gene expression or cellular function.
Pharmacokinetics
Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite for reduction reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
- 5-(benzylthio)-1,3,4-thiadiazol-2-amine
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
- 1,2,4-triazole derivatives
Comparison: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its combination of a thiadiazole ring with a nitrobenzamide moiety. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain biological assays .
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-8-4-5-9-13(12)20(22)23)17-15-18-19-16(25-15)24-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGXLNTANHQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2900972.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)

![(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B2900976.png)
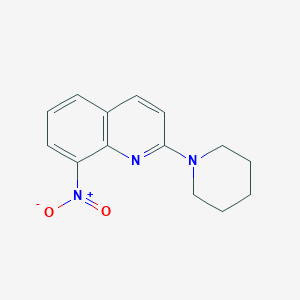
![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)
![1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2900981.png)
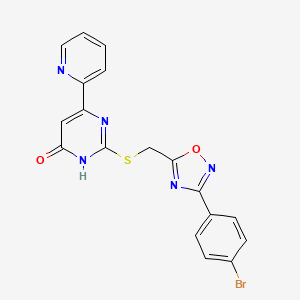
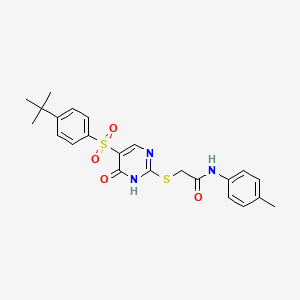

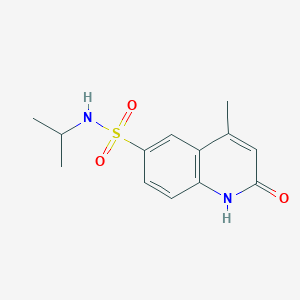
![(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
